molecular formula C3H5N3OS B1355173 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 22244-62-8

5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1355173
CAS RN: 22244-62-8
M. Wt: 131.16 g/mol
InChI Key: OOTVRBPTSHCZJI-UHFFFAOYSA-N
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Description

“5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C3H5N3OS and a molecular weight of 131.16 . It is used in proteomics research applications .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Molecular Structure Analysis

The molecular structure of “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” can be complex and involve multiple steps . For example, the compound was used as a starting material to synthesize Schiff base derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” include its molecular formula (C3H5N3OS), molecular weight (131.16), and its use in proteomics research applications .

Scientific Research Applications

Biomedical Applications

5-mercapto-1,2,4-triazoles and their derivatives, including 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one, have shown potential in various biomedical applications. They serve as a basis for creating biologically active heterocyclic compounds. These compounds are of interest due to their biological properties and their versatility in chemical reactions (Riyadh & Gomha, 2020).

Antimicrobial Activities

Several derivatives of 5-mercapto-1,2,4-triazole have demonstrated significant antimicrobial activities. The synthesis of various derivatives and their subsequent testing against microorganisms revealed promising results in combating bacterial and fungal infections (Bektaş et al., 2007).

Antileishmanial Activity

Research on 4-amino-1,2,4-triazole derivatives, including those with 5-mercapto-1,2,4-triazol-3-one, indicated notable antileishmanial activity. These compounds were studied both theoretically and experimentally, showing promising results against Leishmania infantum promastigots, a protozoan parasite (Süleymanoğlu et al., 2017).

Corrosion Inhibition

Triazole derivatives, including those with 5-mercapto-1,2,4-triazol-3-one, have been studied as corrosion inhibitors for metals. Their effectiveness in preventing corrosion of materials like mild steel in various environments has been a subject of interest, contributing to materials science and engineering (Allam, 2007).

Antitumor Activity

Certain 5-mercapto-1,2,4-triazole derivatives have shown potential antitumor activities. The synthesis of novel fused and spiro heterocycles using these derivatives has been explored, with some compounds exhibiting promising results in antitumor and antimicrobial testing (Abou-Elmagd & Hashem, 2016).

properties

IUPAC Name

1-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTVRBPTSHCZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269504
Record name 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

CAS RN

22244-62-8
Record name 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22244-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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